Calcium perchlorate hydrate
Description
Contextual Significance of Perchlorate (B79767) Chemistry in Contemporary Research
Perchlorate (ClO₄⁻) is a tetrahedral anion consisting of a central chlorine atom with four surrounding oxygen atoms. ca.govsdstate.edu Although the perchlorate anion is thermodynamically a powerful oxidizing agent, it is kinetically stable in solution, a characteristic that makes its compounds useful in a variety of applications. ca.gov Salts of perchlorate are integral components in solid rocket propellants, pyrotechnics, and some explosives due to their ability to release oxygen upon decomposition. researchgate.netnih.gov
The significance of perchlorate chemistry extends beyond these traditional applications. Perchlorates are now recognized as emerging environmental contaminants, originating from both industrial releases and natural formation in the atmosphere. researchgate.netcdc.gov Their high solubility and persistence in water have led to widespread research on their environmental fate and transport. nih.govcdc.gov Furthermore, the discovery of significant concentrations of calcium perchlorate in the soil of Mars by NASA's Phoenix lander and Curiosity rover has opened a new frontier in planetary science. ucm.eswikipedia.org This finding has spurred intensive investigation into the role of perchlorates in Martian geology, climate, and the potential for liquid water to exist in the form of brines. ucm.esmit.edu
Overview of Hydrated Perchlorate Systems in Inorganic and Materials Science
Hydrated perchlorate systems are a class of compounds where water molecules are incorporated into the crystal lattice of a metal perchlorate salt. The degree of hydration and the nature of the metal cation significantly influence the structural and chemical properties of the compound. nih.gov In materials science, these hydrates are studied for their thermal behavior, phase transitions, and as precursors for synthesizing other materials. nih.govresearchgate.net
Calcium perchlorate, in particular, forms several stable hydrates, most notably calcium perchlorate tetrahydrate (Ca(ClO₄)₂·4H₂O) and calcium perchlorate hexahydrate (Ca(ClO₄)₂·6H₂O). nih.govresearchgate.net The crystal structures of these hydrates have been determined through low-temperature crystallization studies.
In calcium perchlorate tetrahydrate , the Ca²⁺ cation is coordinated by four water molecules and four oxygen atoms from four different perchlorate tetrahedra, resulting in an eightfold coordination with a distorted square-antiprismatic geometry. researchgate.netnih.gov These units form chains linked by the corners of the ClO₄ tetrahedra. nih.gov
In calcium perchlorate hexahydrate , there are two distinct Ca²⁺ cations, each coordinated by six water molecules and two oxygen atoms from two perchlorate tetrahedra. nih.govresearchgate.net These form dimeric units, [Ca(H₂O)₆(ClO₄)]₂, which are arranged in sheets. nih.gov
In both structures, extensive O-H⋯O hydrogen bonds exist between the water molecules and the perchlorate anions, creating a stable, three-dimensional network. nih.gov The study of these hydrated systems provides fundamental insights into cation hydration, ion-water interactions, and the structural role of anions in inorganic solids. The way water molecules and perchlorate ions coordinate with the central metal cation is a key area of investigation in inorganic chemistry. nih.gov
Scope and Research Trajectories Pertaining to Calcium Perchlorate Hydrate (B1144303)
Current and future research on calcium perchlorate hydrate is largely driven by its relevance to planetary science and its potential applications in chemical synthesis.
A primary research trajectory is the investigation of its behavior under Martian conditions. The low eutectic temperature of calcium perchlorate solutions suggests they can form stable liquid brines at the low temperatures and pressures found on Mars. ucm.es Researchers are actively studying:
Thermal Decomposition: The thermal decomposition of this compound is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt into calcium chloride (CaCl₂) and oxygen (O₂). nasa.govresearchgate.net Studies have shown that the presence of iron-bearing minerals, also found on Mars, can lower the decomposition temperature of the perchlorate. nasa.govresearchgate.net
Spectroscopic Identification: Raman and near-infrared (NIR) spectroscopy are key tools for the remote identification of minerals on Mars. nih.gov Detailed spectroscopic studies of calcium perchlorate hydrates are being conducted to build spectral libraries that can differentiate between various hydration states and distinguish them from brines or water ice. ucm.es For example, the symmetric stretching band of the perchlorate ion shifts to lower wavenumbers in hydrated states compared to the anhydrous form. ucm.es
Interaction with Organics: Understanding how calcium perchlorate affects organic molecules during analytical heating procedures (pyrolysis) is crucial for the search for life on Mars. The oxygen released during perchlorate decomposition can combust organic compounds, potentially complicating their detection. mit.eduresearchgate.net
In materials science, calcium perchlorate serves as a precursor in the synthesis of novel materials. For instance, it has been used to create hybrid organic-inorganic molecules where the calcium ions contribute to the structural framework of complex oligomers. wikipedia.org It is also used in the synthesis of perchlorate-intercalated layered double hydroxides, which are materials with potential applications in catalysis and anion exchange. researchgate.net
Data Tables
Table 1: General Properties of Calcium Perchlorate and its Tetrahydrate
| Property | Value | Source(s) |
| Calcium Perchlorate (Anhydrous) | ||
| Chemical Formula | Ca(ClO₄)₂ | wikipedia.org |
| Molecular Weight | 238.98 g/mol | cymitquimica.com, scbt.com |
| Appearance | White to yellow crystalline solid | chemicalbook.com, wikipedia.org |
| Density | 2.651 g/cm³ | chemicalbook.com, wikipedia.org |
| Melting Point | 270 °C (decomposes) | wikipedia.org |
| Solubility in Water | 188.7 g/100 mL | wikipedia.org |
| Calcium Perchlorate Tetrahydrate | ||
| Chemical Formula | Ca(ClO₄)₂·4H₂O | chemicalbook.com, scbt.com |
| Molecular Weight | 311.04 g/mol | chemicalbook.com, scbt.com |
| CAS Number | 15627-86-8 | chemicalbook.com, scbt.com |
| Appearance | White crystals | americanelements.com |
Table 2: Crystallographic Data for Calcium Perchlorate Hydrates
| Parameter | Calcium Perchlorate Tetrahydrate (Ca(ClO₄)₂·4H₂O) | Calcium Perchlorate Hexahydrate (Ca(ClO₄)₂·6H₂O) | Source(s) |
| Ca²⁺ Coordination | Eightfold (distorted square-antiprismatic) | Two distinct Ca²⁺ sites, each coordinated by 6 H₂O and 2 ClO₄⁻ | nih.gov, nih.gov, researchgate.net |
| Coordinating Species | 4 H₂O molecules, 4 O atoms from 4 ClO₄⁻ tetrahedra | 6 H₂O molecules, 2 O atoms from 2 ClO₄⁻ tetrahedra | nih.gov, nih.gov |
| Structural Motif | Chains parallel to [01-1] | [Ca(H₂O)₆(ClO₄)]₂ dimers arranged in sheets | nih.gov, researchgate.net |
| Bonding Network | 3D network formed by O-H⋯O hydrogen bonds | 3D network formed by O-H⋯O hydrogen bonds | nih.gov |
Table 3: Selected Raman Spectroscopic Data
| Species | Vibrational Band | Wavenumber (cm⁻¹) | Notes | Source(s) |
| Anhydrous Perchlorate Salts | Perchlorate symmetric stretch | ~990 | Reference for anhydrous state | ucm.es |
| Calcium Perchlorate Tetrahydrate | Perchlorate symmetric stretch | ~952 | Shift due to hydration | ucm.es |
| Higher Hydration States | Perchlorate symmetric stretch | ~934 | Further shift with increased hydration | ucm.es |
| Calcium Perchlorate Brine | Perchlorate symmetric stretch | ~938 | Indicates liquid phase | ucm.es, usra.edu |
| Crystalline Hydrated Perchlorates | O-H stretch | 3437, 3467, 3487, 3509, 3536, 3602, 3630 | Narrow peaks typical for crystalline hydrates | ucm.es |
Structure
2D Structure
Properties
Molecular Formula |
CaCl2H2O9 |
|---|---|
Molecular Weight |
256.99 g/mol |
IUPAC Name |
calcium;diperchlorate;hydrate |
InChI |
InChI=1S/Ca.2ClHO4.H2O/c;2*2-1(3,4)5;/h;2*(H,2,3,4,5);1H2/q+2;;;/p-2 |
InChI Key |
KKJQZADZUWZHQK-UHFFFAOYSA-L |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ca+2] |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Preparative Techniques
Strategies for the Crystallization of Hydrated Calcium Perchlorate (B79767) Phases
The formation of specific hydrated phases of calcium perchlorate is highly dependent on the crystallization conditions. Temperature and solution concentration are critical parameters that dictate the number of water molecules incorporated into the crystal lattice.
Low-Temperature Crystallization Processes
Crystallization from aqueous solutions at reduced temperatures is a key strategy for isolating specific hydrated phases of calcium perchlorate. Research has demonstrated that both the tetrahydrate and hexahydrate forms can be selectively crystallized by carefully controlling the temperature and concentration of the solution, in line with the solid-liquid phase diagram. nih.gov
For instance, calcium perchlorate tetrahydrate (Ca(ClO₄)₂·4H₂O) has been successfully crystallized from an aqueous solution with a calcium perchlorate concentration of 62.96% by weight at a temperature of 273 K (0 °C) over a period of one day. nih.gov To obtain a more hydrated phase, the hexahydrate (Ca(ClO₄)₂·6H₂O), a lower temperature and slightly different concentration are required. This phase crystallizes from a 57.55 wt% aqueous solution at 238 K (-35 °C) over one week. nih.gov The stability of these crystals is maintained within their saturated solutions for extended periods when stored at low temperatures. nih.gov
Table 1: Low-Temperature Crystallization Parameters for Calcium Perchlorate Hydrates
| Target Compound | Ca(ClO₄)₂ Concentration (wt%) | Crystallization Temperature (K) | Time |
|---|---|---|---|
| Calcium Perchlorate Tetrahydrate | 62.96% | 273 K | 1 day |
| Calcium Perchlorate Hexahydrate | 57.55% | 238 K | 1 week |
Data sourced from nih.gov
Controlled Evaporation Techniques for Hydrate (B1144303) Formation
The formation of calcium perchlorate hydrates can also be achieved through processes involving water vapor exchange with the environment, such as deliquescence and efflorescence. usra.edu Deliquescence is the process where a substance absorbs moisture from the atmosphere to form an aqueous solution. usra.edunih.gov Anhydrous calcium perchlorate is highly hygroscopic and will readily absorb water vapor, even at very low relative humidity (RH), to form a hydrate. usra.educhemimpex.com
Studies have shown that at lower temperatures, anhydrous calcium perchlorate undergoes a solid-solid phase transition to form a hydrate rather than directly deliquescing. usra.edu This hydrated salt then deliquesces at a higher relative humidity. usra.edu The reverse process, efflorescence, occurs when the aqueous salt solution loses water to the environment and crystallizes. usra.eduusra.edu This transition back to a solid hydrated crystal happens when the relative humidity drops significantly. usra.edu While not a traditional synthesis method, controlling the ambient humidity and temperature allows for the formation and transformation between different hydrated crystalline states of calcium perchlorate. researchgate.netsci-hub.st
Preparation of Anhydrous Calcium Perchlorate from Hydrated Precursors
The synthesis of anhydrous calcium perchlorate, Ca(ClO₄)₂, is typically accomplished by the careful removal of water molecules from its hydrated forms. This process requires precise control of thermal conditions to prevent decomposition of the perchlorate anion.
Thermal Dehydration Protocols and Conditions
Thermal dehydration is the standard method for preparing anhydrous calcium perchlorate from a hydrated precursor, such as calcium perchlorate tetrahydrate (Ca(ClO₄)₂·xH₂O). nih.govnih.gov A common protocol involves heating the hydrated salt in a furnace to a high temperature. nih.govresearchgate.netiucr.org
Specific research has shown that heating hydrated calcium perchlorate at 623 K (350 °C) for 12 hours is an effective method for producing the anhydrous compound. nih.govnih.govresearchgate.netiucr.org The process often includes a controlled heating rate, for example, 3 K per minute, to ensure a gradual and complete removal of water. nih.goviucr.org Following the high-temperature treatment, the sample is cooled before being handled in an inert atmosphere, such as in a glove box, to prevent rehydration from atmospheric moisture. nih.gov
Thermogravimetric analysis has further elucidated the dehydration process, showing that the decomposition of tetraaquacalcium perchlorate proceeds in stages. The dehydration to anhydrous Ca(ClO₄)₂ occurs in two main steps between 351 K and 602 K, after which the anhydrous salt undergoes a solid-solid phase transition before melting. researchgate.net
Table 2: Thermal Dehydration Protocol for Anhydrous Calcium Perchlorate
| Starting Material | Heating Temperature (K) | Duration | Heating Rate | Final Product |
|---|---|---|---|---|
| Ca(ClO₄)₂·xH₂O | 623 K | 12 hours | 3 K/min | Anhydrous Ca(ClO₄)₂ |
Impact of Dehydration Parameters on Solid-State Transformations
The parameters of the dehydration process, primarily temperature and duration, have a direct impact on the resulting solid-state structure of the calcium perchlorate. The goal of thermal dehydration is not merely to remove water but to do so in a way that results in the desired crystalline form of the anhydrous salt without causing chemical decomposition. latech.edu
Heating hydrated calcium perchlorate under the conditions specified (623 K for 12 hours) leads to the formation of anhydrous Ca(ClO₄)₂ that crystallizes in the orthorhombic space group Pbca. nih.govnih.govresearchgate.net This transformation from a hydrated crystal structure to an anhydrous one is a significant solid-state transformation. researchgate.netsci-hub.st The process involves the removal of coordinated water molecules, leading to a rearrangement of the Ca²⁺ cations and ClO₄⁻ anions into a new, stable crystal lattice. nih.govresearchgate.net
Studies on the thermal behavior show that the dehydration of Ca(H₂O)₄₂ to anhydrous Ca(ClO₄)₂ occurs between 351–602 K. researchgate.net Above this temperature range, at 619 K, the anhydrous salt undergoes a solid-solid phase transition before it melts at 689 K. researchgate.net This indicates that precise temperature control is crucial to obtain the desired anhydrous phase without inducing further phase changes or melting.
Solution-Phase Synthesis and Isolation of Calcium Perchlorate Hydrate
This compound can be synthesized in solution through several metathesis (double displacement) reactions or acid-base reactions. The general principle involves reacting soluble precursors to form calcium perchlorate, which can then be isolated from the solution by crystallization.
One common laboratory method involves mixing supersaturated aqueous solutions of sodium perchlorate (NaClO₄) and calcium chloride (CaCl₂). sciencemadness.org
2 NaClO₄(aq) + CaCl₂(aq) → Ca(ClO₄)₂(aq) + 2 NaCl(s)
In this reaction, sodium chloride is less soluble than the other species and precipitates out, leaving calcium perchlorate in the solution. Cooling the solution can further increase the yield of the precipitated sodium chloride, allowing for better separation. sciencemadness.org The resulting calcium perchlorate solution can then be concentrated and crystallized to obtain the hydrated solid.
Another preparative route involves the reaction of calcium carbonate (CaCO₃) with ammonium (B1175870) perchlorate (NH₄ClO₄) upon heating. wikipedia.org This method produces gaseous ammonium carbonate, leaving behind solid calcium perchlorate. Alternatively, reacting ammonium perchlorate with a calcium phosphate (B84403) emulsion or milk of lime (calcium hydroxide) in a closed, heated reactor can also produce calcium perchlorate solution. google.com A further method is the neutralization reaction between a base like calcium carbonate and perchloric acid (HClO₄). wikipedia.org
CaCO₃(s) + 2 HClO₄(aq) → Ca(ClO₄)₂(aq) + H₂O(l) + CO₂(g)
Following the reaction, the hydrated calcium perchlorate can be isolated by evaporating the water.
Table 3: Compound Names
| Compound Name | Chemical Formula |
|---|---|
| Calcium Perchlorate | Ca(ClO₄)₂ |
| This compound | Ca(ClO₄)₂·xH₂O |
| Calcium Perchlorate Tetrahydrate | Ca(ClO₄)₂·4H₂O |
| Calcium Perchlorate Hexahydrate | Ca(ClO₄)₂·6H₂O |
| Sodium Perchlorate | NaClO₄ |
| Calcium Chloride | CaCl₂ |
| Sodium Chloride | NaCl |
| Calcium Carbonate | CaCO₃ |
| Ammonium Perchlorate | NH₄ClO₄ |
| Perchloric Acid | HClO₄ |
| Calcium Phosphate | Ca₃(PO₄)₂ |
| Calcium Hydroxide (B78521) (Milk of Lime) | Ca(OH)₂ |
| Ammonium Carbonate | (NH₄)₂CO₃ |
| Carbon Dioxide | CO₂ |
Reaction Pathways Involving Perchloric Acid and Calcium Carbonate
A prevalent and straightforward method for synthesizing calcium perchlorate involves the reaction of perchloric acid with calcium carbonate. material-properties.orgchemdad.com This acid-base reaction is a neutralization process where the strong acid, perchloric acid (HClO₄), reacts with the salt of a weak acid, calcium carbonate (CaCO₃).
The fundamental chemical equation for this reaction is:
CaCO₃ + 2HClO₄ → Ca(ClO₄)₂ + H₂O + CO₂
In this reaction, calcium carbonate is treated with an aqueous solution of perchloric acid. chemdad.com The reaction proceeds with the evolution of carbon dioxide gas, and the formation of calcium perchlorate and water. chemdad.com Typically, calcium carbonate is added to the perchloric acid solution until the effervescence of carbon dioxide ceases, indicating the completion of the reaction. researchgate.net
To obtain the hydrated crystalline form, specifically calcium perchlorate tetrahydrate (Ca(ClO₄)₂·4H₂O), the resulting solution is typically evaporated to the point of saturation. researchgate.net Upon cooling, the hydrated salt precipitates out of the solution. researchgate.net
| Reactants | Products | Reaction Type | Key Feature |
| Calcium Carbonate (CaCO₃) | Calcium Perchlorate (Ca(ClO₄)₂) | Neutralization | Evolution of CO₂ gas |
| Perchloric Acid (HClO₄) | Water (H₂O) | ||
| Carbon Dioxide (CO₂) |
Table 1: Overview of the reaction between Calcium Carbonate and Perchloric Acid.
It is also noted that hydrates of calcium perchlorate can be prepared by treating calcium oxides or other calcium salts with aqueous perchloric acid. ca.gov
Ammonium Perchlorate and Calcium Hydroxide Decomposition Methods
An alternative synthesis route involves the reaction between ammonium perchlorate (NH₄ClO₄) and calcium hydroxide (Ca(OH)₂). wikipedia.orgsciencemadness.orgsciencemadness.org This method can be particularly useful for producing anhydrous calcium perchlorate by heating a mixture of the two reactants. ca.gov The reaction drives off ammonia (B1221849) gas and water, leaving behind solid calcium perchlorate.
2NH₄ClO₄ + Ca(OH)₂ → Ca(ClO₄)₂ + 2NH₃ + 2H₂O
This decomposition method can also be carried out in an aqueous solution. sciencemadness.orgsciencemadness.org By heating a solution containing ammonium perchlorate and a suspension of calcium hydroxide, ammonia gas is evolved, and calcium perchlorate remains in the solution. sciencemadness.orgsciencemadness.org However, the low solubility of calcium hydroxide can limit the reaction rate. sciencemadness.org A patent describes a method where ammonium perchlorate is dissolved by heating, and then reacted with a slurry of high-quality white lime (calcium hydroxide) in a closed, heated reactor. google.com
| Reactants | Products | Reaction Conditions | Key Feature |
| Ammonium Perchlorate (NH₄ClO₄) | Calcium Perchlorate (Ca(ClO₄)₂) | Heating | Evolution of ammonia gas |
| Calcium Hydroxide (Ca(OH)₂) | Ammonia (NH₃) | ||
| Water (H₂O) |
Table 2: Synthesis of Calcium Perchlorate via Ammonium Perchlorate and Calcium Hydroxide.
Purification and Isolation Strategies for Hydrated Forms
Following the synthesis of calcium perchlorate, purification and isolation are critical steps to obtain the desired hydrated form with high purity.
Crystallization and Filtration: For the perchloric acid and calcium carbonate method, after the reaction is complete, any excess, unreacted calcium carbonate is removed by filtration. researchgate.net The resulting clear filtrate, which is an aqueous solution of calcium perchlorate, is then concentrated by evaporation. researchgate.net Cooling the saturated solution induces the crystallization of the hydrated salt, most commonly the tetrahydrate. researchgate.net The precipitated crystals are then separated from the remaining solution (mother liquor) by filtration.
Recrystallization: To achieve higher purity, the obtained crystals can be subjected to recrystallization. This process involves dissolving the impure crystals in a suitable solvent (typically water) and then re-precipitating them under controlled conditions. This technique helps in removing soluble impurities that may have been occluded in the initial crystals.
Dehydration: While this article focuses on the hydrated forms, it is pertinent to mention that the anhydrous form can be obtained by heating the hydrated calcium perchlorate. researchgate.net For instance, heating hydrated calcium perchlorate at 623 K (350 °C) for 12 hours can produce the anhydrous salt. researchgate.net This process must be carefully controlled to avoid decomposition of the perchlorate ion.
Washing and Drying: After isolation by filtration, the crystals are often washed with a small amount of a cold solvent or a solvent in which the salt has low solubility to remove any adhering mother liquor. The purified crystals are then dried to remove any residual solvent. Given that calcium perchlorate is hygroscopic, drying should be conducted in a controlled environment, such as a desiccator, to prevent the absorption of atmospheric moisture. chemimpex.com
| Technique | Purpose | Description |
| Filtration | Separation | Removing solid impurities (like excess CaCO₃) or isolating precipitated crystals from the mother liquor. researchgate.net |
| Evaporation & Cooling | Crystallization | Concentrating the solution to saturation and then cooling to induce the formation of hydrated crystals. researchgate.net |
| Recrystallization | Purification | Dissolving the crystals and re-precipitating them to remove occluded impurities. |
| Controlled Drying | Final Product Preparation | Removing residual solvent while preventing the absorption of atmospheric moisture due to the hygroscopic nature of the compound. chemimpex.com |
Table 3: Purification and Isolation Techniques for this compound.
Crystallographic and Structural Elucidation
Crystal Structures of Calcium Perchlorate (B79767) Hydrates
Calcium perchlorate is known to form several stable hydrates, with the tetrahydrate and hexahydrate being well-characterized. Their crystal structures reveal complex three-dimensional architectures stabilized by a network of ionic and hydrogen bonds.
The crystal structure of calcium perchlorate tetrahydrate consists of a single type of calcium cation. researchgate.net This cation is coordinated by both water molecules and perchlorate anions, creating a continuous network. researchgate.netiucr.org
In the tetrahydrate, the Ca²⁺ cation is eightfold coordinated in a distorted square-antiprismatic geometry. researchgate.netnih.govnih.gov The coordination sphere is composed of four oxygen atoms from four distinct water molecules and four oxygen atoms from four separate perchlorate tetrahedra. researchgate.netnih.gov The Ca—O bond lengths involving the water molecules are significantly shorter than those involving the perchlorate oxygen atoms, with the former ranging from 2.3284 (17) to 2.4153 (16) Å and the latter from 2.5417 (16) to 2.5695 (17) Å. nih.gov
Table 1: Ca—O Bond Lengths in Calcium Perchlorate Tetrahydrate
| Bond | Length (Å) |
|---|---|
| Ca—O (water) | 2.3284 (17) - 2.4153 (16) |
Data sourced from Hennings et al. (2014). nih.gov
The perchlorate anion (ClO₄⁻) maintains its characteristic tetrahedral geometry within the crystal structure. wikipedia.orgstudy.com In the structure of calcium perchlorate tetrahydrate, the perchlorate tetrahedra act as bridging ligands. iucr.org Each perchlorate tetrahedron shares corners with adjacent Ca(II) coordination polyhedra, leading to the formation of chains that extend parallel to the [01-1] crystallographic direction. researchgate.netnih.gov
The individual chains of [Ca(H₂O)₄(ClO₄)₄] units are interconnected through a network of O—H⋯O hydrogen bonds. researchgate.netresearchgate.net The water molecules act as hydrogen bond donors, while the oxygen atoms of the perchlorate tetrahedra and adjacent water molecules serve as acceptors. nih.gov This extensive hydrogen bonding links the chains together, forming a stable three-dimensional structure. nih.govresearchgate.net
Table 2: Hydrogen-Bond Geometry in Calcium Perchlorate Tetrahydrate
| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
|---|---|---|---|---|
| O1—H1B···O11 | 0.82(1) | 2.11(2) | 2.888(2) | 158(3) |
| O1—H1A···O3 | 0.82(1) | 2.13(1) | 2.947(2) | 174(3) |
| O2—H2A···O11 | 0.82(1) | 2.07(2) | 2.871(2) | 165(3) |
D = donor atom, A = acceptor atom. Data sourced from Hennings et al. (2014). nih.gov
The crystal structure of calcium perchlorate hexahydrate is more complex than that of the tetrahydrate, featuring two distinct calcium cation environments. researchgate.netnih.gov This arrangement results in a layered structure with both coordinating and non-coordinating perchlorate anions. researchgate.net
In the hexahydrate, there are two different Ca²⁺ cations in the crystal lattice. researchgate.netdoaj.org Each of these calcium ions is coordinated by six water molecules and two oxygen atoms from two different perchlorate tetrahedra. researchgate.netnih.gov This results in an eight-coordinate environment for each calcium ion. nih.gov The Ca—O bond lengths to the water molecules range from 2.319 (6) to 2.500 (6) Å and are shorter than the bonds to the perchlorate oxygen atoms. nih.gov These coordinated units form dimers with the formula [Ca(H₂O)₆(ClO₄)]₂ by sharing two perchlorate tetrahedra. researchgate.netnih.gov These dimers are then arranged in sheets. researchgate.net The structure also contains additional "free" perchlorate tetrahedra that are not directly coordinated to the calcium ions but are held in the lattice by hydrogen bonds. iucr.orgnih.gov
of Calcium Perchlorate
Structural Insights into Calcium Perchlorate Hydrates
The presence of water molecules in the crystal lattice of calcium perchlorate hydrates significantly influences their structure. The arrangement of these water molecules and their interactions with the calcium cations and perchlorate anions define the crystalline architecture.
In the hexahydrate form, Ca(ClO₄)₂·6H₂O, a notable structural motif is the formation of dimeric units. nih.govresearchgate.net These dimers, formally [Ca(H₂O)₆(ClO₄)]₂, are constructed from two calcium cations, each coordinated by six water molecules and two oxygen atoms from two bridging perchlorate tetrahedra. nih.gov This sharing of two perchlorate tetrahedra links the two calcium centers. nih.govresearchgate.net These resulting dimers are not isolated but are organized into sheets that lie parallel to the (001) crystal plane. These sheets of dimers then alternate with layers composed of non-coordinating perchlorate tetrahedra. nih.gov
In contrast, the tetrahydrate, Ca(ClO₄)₂·4H₂O, does not form dimers but instead consists of chains. The Ca²⁺ cation is coordinated by four water molecules and four oxygen atoms from four separate perchlorate tetrahedra. These polyhedra link by sharing corners of the ClO₄ tetrahedra, creating chains that run parallel to the [01-1] direction. nih.gov
Structural Features of Anhydrous Calcium Perchlorate
The structure of anhydrous calcium perchlorate, Ca(ClO₄)₂, was successfully determined from laboratory powder X-ray diffraction data due to the difficulty in growing single crystals of sufficient size. nih.govnih.gov The anhydrous form presents a distinct crystal structure compared to its hydrated counterparts.
Anhydrous calcium perchlorate is isotypic with calcium alanate, Ca(AlD₄)₂. nih.govnih.govresearchgate.net It crystallizes in the orthorhombic space group Pbca. nih.govnih.govresearchgate.net This structural similarity indicates that the arrangement of Ca²⁺ cations and the tetrahedral anions is analogous in both compounds. However, the structure of anhydrous calcium perchlorate differs from that of anhydrous magnesium or barium perchlorates, highlighting structural diversity among the alkaline earth metal perchlorates. nih.goviucr.org
The crystal structure of anhydrous Ca(ClO₄)₂ consists of isolated Ca²⁺ cations and ClO₄⁻ tetrahedra. nih.govnih.govresearchgate.net The calcium cation (Ca²⁺) is coordinated by eight oxygen atoms. nih.govnih.govresearchgate.net Each of these eight oxygen atoms belongs to a different, symmetry-related perchlorate tetrahedron. nih.govnih.govresearchgate.net The coordination environment can be described as a distorted square antiprism. nih.govnih.govresearchgate.net The average Ca—O bond distance is 2.476 Å. nih.goviucr.org This coordination number of 8 for Ca²⁺ is intermediate to the coordination numbers of 6 for Mg²⁺ and 12 for Ba²⁺ in their respective anhydrous perchlorate salts. nih.goviucr.org
The coordination polyhedron around the Ca²⁺ ion is characterized as a distorted square antiprism. nih.govdoaj.org This distortion from ideal geometry is a common feature in crystal structures and arises from factors such as ionic size and packing efficiency. Furthermore, the ClO₄⁻ tetrahedra themselves are slightly distorted, with Cl—O distances averaging 1.43 (2) Å and O—Cl—O bond angles ranging from 103.5 (4)° to 114.6 (4)°. nih.gov
Advanced Diffraction Techniques for Structural Refinement
The structural determination of anhydrous calcium perchlorate was accomplished without single crystals, necessitating the use of advanced powder diffraction methods. researchgate.net Data for the structural analysis was collected using a Bragg-Brentano diffractometer with Cu Kα₁ radiation. nih.gov The subsequent analysis employed the Rietveld refinement method, a powerful technique for refining crystal structures from powder diffraction data. researchgate.netiucr.org The initial indexing of the powder pattern was performed using the TREOR90 algorithm, which suggested the orthorhombic space group Pbca. researchgate.net Programs such as GSAS (General Structure Analysis System) and CRYSTALS were then utilized to solve and refine the crystal structure from the powder diffraction data. researchgate.net
Advanced Diffraction Techniques for Structural Refinement
Powder X-ray Diffraction (PXRD) Applications for Hydrates and Anhydrous Forms
Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. It is particularly useful for distinguishing between different hydrated forms of a salt and its anhydrous counterpart, as each crystalline phase produces a unique diffraction pattern.
The anhydrous form of calcium perchlorate, Ca(ClO₄)₂, has been synthesized by heating a hydrated precursor, Ca(ClO₄)₂·xH₂O, at 623 K. researchgate.netnih.govnih.gov Its crystal structure was subsequently determined from laboratory PXRD data. The analysis revealed that anhydrous Ca(ClO₄)₂ crystallizes in the orthorhombic space group Pbca. researchgate.netnih.govnih.gov The structure consists of Ca²⁺ cations and isolated ClO₄⁻ tetrahedra. researchgate.netnih.govnih.gov The calcium cation is coordinated by eight oxygen atoms from eight different perchlorate tetrahedra, resulting in a distorted square-antiprismatic coordination environment. researchgate.netnih.gov
While detailed PXRD patterns for the various hydrated forms of calcium perchlorate are not extensively published, the crystallographic data obtained from single-crystal studies of the tetrahydrate and hexahydrate forms allow for the theoretical calculation of their powder patterns. These calculated patterns serve as essential references for phase identification in bulk samples. The structural differences between the anhydrous form, the tetrahydrate, and the hexahydrate lead to distinct peak positions and intensities in their respective PXRD patterns, enabling unambiguous identification.
Crystallographic Data for Calcium Perchlorate Anhydrate and Hydrates
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters (Å) |
|---|---|---|---|---|
| Anhydrous Calcium Perchlorate | Ca(ClO₄)₂ | Orthorhombic | Pbca | a = 13.75102(8) b = 9.50887(5) c = 9.06168(5) |
| Calcium Perchlorate Tetrahydrate | Ca(ClO₄)₂·4H₂O | Monoclinic | P2₁/c | a = 12.0169(4) b = 6.7230(2) c = 13.0642(4) β = 110.151(1)° |
| Calcium Perchlorate Hexahydrate | Ca(ClO₄)₂·6H₂O | Triclinic | P1̅ | a = 7.7303(2) b = 10.4709(3) c = 13.1169(3) α = 106.338(1)°, β = 93.300(1)°, γ = 109.431(1)° |
Single Crystal X-ray Diffraction in Complexation Studies
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, revealing precise bond lengths, angles, and connectivity. While growing single crystals of anhydrous calcium perchlorate has proven difficult due to its hygroscopic nature, the hydrated forms, which can be considered aquo-complexes, have been successfully characterized using this method. researchgate.net
Detailed SCXRD studies have been conducted on calcium perchlorate tetrahydrate (Ca(ClO₄)₂·4H₂O) and calcium perchlorate hexahydrate (Ca(ClO₄)₂·6H₂O), which were crystallized at low temperatures.
In the tetrahydrate , the Ca²⁺ cation is eight-coordinated. arizona.edu Its coordination sphere is a square-antiprism composed of four oxygen atoms from four water molecules and four oxygen atoms from four distinct perchlorate tetrahedra. arizona.edu These polyhedra link to form chains through corner-sharing ClO₄ tetrahedra. arizona.edu
The structure of the hexahydrate is more complex, containing two distinct Ca²⁺ centers. Each calcium ion is coordinated by six water molecules and two oxygen atoms from two different perchlorate tetrahedra. arizona.edu These units form dimers by sharing two perchlorate tetrahedra. arizona.edu These dimers are then arranged in sheets, which are separated by layers of perchlorate anions that are not directly coordinated to the calcium ions. arizona.edu Extensive hydrogen bonding between the coordinated water molecules and the perchlorate anions creates a stable three-dimensional network in both hydrate (B1144303) structures. arizona.edu
While detailed single-crystal studies on calcium perchlorate complexed with other ligands are not widely reported in the literature, the structural elucidation of its hydrates provides crucial insight into its coordination chemistry, demonstrating the role of the calcium ion as a Lewis acid and the perchlorate ion's ability to act as a ligand or a charge-balancing counter-ion.
Rietveld Refinement Protocols for Structural Models
Rietveld refinement is a powerful analytical procedure used to refine crystal structure models by fitting a calculated diffraction pattern to an experimental powder diffraction pattern. This method is indispensable when single crystals of sufficient quality or size are unobtainable, as was the case for anhydrous calcium perchlorate. researchgate.netnih.gov
The crystal structure of anhydrous Ca(ClO₄)₂ was determined ab initio and refined using the Rietveld method on high-resolution laboratory PXRD data. researchgate.netnih.gov The process involves several key steps:
Data Collection: High-quality PXRD data was collected over a wide angular range (e.g., 5-140° 2θ) with small step sizes to resolve overlapping reflections. researchgate.net
Indexing and Space Group Determination: The diffraction pattern was indexed to determine the unit cell parameters, which pointed to an orthorhombic system. The systematic absences in the diffraction data suggested the space group Pbca. nih.gov
Structure Solution: An initial structural model was obtained using direct methods or charge-flipping algorithms. nih.gov
Rietveld Refinement: The structural model was then refined using software such as GSAS. This iterative least-squares process refines various parameters, including:
Instrumental Parameters: Zero-point shift, peak shape function coefficients.
Structural Parameters: Lattice parameters, atomic coordinates, site occupancy factors, and thermal displacement parameters.
For the refinement of anhydrous Ca(ClO₄)₂, a pseudo-Voigt function was used to model the peak profiles. The background was fitted using a polynomial function. The final Rietveld plot shows an excellent fit between the observed (experimental) and calculated diffraction patterns, confirming the accuracy of the structural model. researchgate.netnih.gov The low R-values (Rp, Rwp) indicate a high degree of confidence in the refined structure. nih.gov
Rietveld Refinement Details for Anhydrous Ca(ClO₄)₂
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Radiation | Cu Kα₁ |
| 2θ Range (°) | 5.001 - 139.993 |
| Profile Function | Pseudo-Voigt |
| Rp | 0.068 |
| Rwp | 0.104 |
Spectroscopic Characterization and Vibrational Analysis
Infrared (IR) and Raman Spectroscopic Investigations of Hydration States
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational properties of calcium perchlorate (B79767) hydrate (B1144303). These techniques are particularly sensitive to changes in the local environment of the perchlorate anion (ClO₄⁻) and the water molecules, making them ideal for characterizing different hydration states.
Vibrational Modes of the Perchlorate Anion (ClO₄⁻) in Different Environments
The perchlorate anion, a tetrahedral molecule (Td symmetry), exhibits four fundamental vibrational modes: the symmetric stretching (ν1), the doubly degenerate bending (ν2), the triply degenerate asymmetric stretching (ν3), and the triply degenerate asymmetric bending (ν4). In the free ion, only the ν3 and ν4 modes are IR active, while all four are Raman active. mdpi.com However, interactions with the calcium cation and water molecules in the crystal lattice or in solution can lead to a distortion of this symmetry, causing the formally inactive modes to appear in the IR spectrum and the degenerate modes to split. mdpi.com
Studies have shown that the positions of these vibrational bands are sensitive to the environment. For instance, the symmetric stretching mode (ν1) of the perchlorate anion is observed around 933-936 cm⁻¹ in the IR and Raman spectra of its hydrated forms, indicating a distortion from ideal tetrahedral symmetry. mdpi.comsci-hub.box In contrast, the anhydrous crystalline salt shows a single Raman peak for this mode at approximately 990 cm⁻¹. researchgate.net The asymmetric stretching band (ν3) is typically observed in the range of 1050-1143 cm⁻¹. mdpi.comnih.gov Changes in the hydration state of calcium perchlorate lead to shifts in these peak positions. For example, the ClO₄⁻ stretch shifts from 990 cm⁻¹ to 938 cm⁻¹ upon deliquescence. researchgate.net
The interaction between the Ca²⁺ cation and the ClO₄⁻ anion also influences the vibrational spectra. In concentrated solutions, the formation of contact ion pairs can be detected. researchgate.net This direct interaction perturbs the symmetry of the perchlorate anion, leading to distinct spectral features.
Table 1: Vibrational Modes of the Perchlorate Anion (ClO₄⁻)
| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Activity | Notes |
|---|---|---|---|---|
| Symmetric Stretch (ν1) | A1 | 933 - 990 | Raman (active), IR (inactive in Td, active upon distortion) | Sensitive to hydration state and ion pairing. mdpi.comsci-hub.boxresearchgate.net |
| Asymmetric Bend (ν2) | E | ~461 | Raman (active) | mdpi.com |
| Asymmetric Stretch (ν3) | F2 | 1050 - 1143 | IR (active), Raman (active) | Shifts to lower frequencies with increasing perchlorate concentration. mdpi.comnih.gov |
| Asymmetric Bend (ν4) | F2 | ~625 | IR (active), Raman (active) | mdpi.com |
Spectroscopic Signatures of Water Molecules within Hydrate Structures
The water molecules in calcium perchlorate hydrate give rise to distinct spectroscopic signatures that are indicative of their bonding environment. The vibrational spectra of water are sensitive to hydrogen bonding, and the presence of the Ca²⁺ and ClO₄⁻ ions significantly influences the structure of water in the hydrate. mdpi.com
In hydrated perchlorate salts, water molecules can be coordinated directly to the calcium cation or be involved in hydrogen bonding with the perchlorate anions and other water molecules. nih.gov These different water populations have unique vibrational frequencies. For instance, Raman studies of aqueous calcium perchlorate solutions have identified a band at approximately 3550 cm⁻¹, which is attributed to the O-H stretching of water molecules weakly hydrogen-bonded to perchlorate anions (O–H···ClO₄⁻). researchgate.net In deuterated solutions, this band shifts to around 2590 cm⁻¹. researchgate.net
The level of hydration also affects the water bands. Studies on magnesium perchlorate hydrates, which serve as a useful analogue, show that the structure and bonding of water molecules change significantly with the number of water molecules in the unit formula. nih.govcdnsciencepub.com These changes are reflected in the vibrational spectra.
Analysis of O-H and Cl-O Stretching and Bending Modes
A detailed analysis of the O-H and Cl-O stretching and bending modes provides a comprehensive picture of the interactions within this compound.
The O-H stretching region (typically 3000-3700 cm⁻¹) is particularly informative. The presence of multiple, often overlapping, bands in this region points to the existence of different types of water molecules with varying hydrogen bond strengths. mdpi.com For example, a band around 3585 cm⁻¹ in hydrated perchlorate solutions is assigned to H₂O stretching, with an additional band appearing near 3545 cm⁻¹ in the glassy state at low temperatures, attributed to OH/H₂O groups weakly hydrogen-bonded to perchlorate ions. nih.gov
The Cl-O stretching modes, as discussed earlier, are sensitive indicators of the perchlorate ion's environment. The ν1 symmetric stretch and the ν3 asymmetric stretch are the most commonly analyzed. The appearance of the ν1 band in IR spectra and the splitting of the ν3 band are clear signs of symmetry reduction due to interactions within the crystal or solution. mdpi.com For instance, in acrylonitrile (B1666552) solutions, FT-Raman spectroscopy has been used to identify different associated species of calcium perchlorate based on changes in the perchlorate anion's ν1 band. capes.gov.br
The bending modes of both water (around 1630 cm⁻¹) and the perchlorate anion (ν2 and ν4) also provide valuable structural information, although they are often less intense and may overlap with other bands.
Near-Infrared (NIR) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Studies
NIR and ATR-FTIR spectroscopy have emerged as powerful techniques for studying the structure of aqueous electrolyte solutions, including those of calcium perchlorate. researchgate.netresearchgate.net These methods are particularly useful for elucidating the different states of water and for analyzing complex spectral data through multivariate analysis.
Elucidation of Water States in Aqueous Solutions
NIR and ATR-FTIR spectroscopy are highly sensitive to the vibrational overtones and combination bands of water molecules. researchgate.nettandfonline.com This sensitivity allows for the differentiation of water molecules in different environments, such as bulk water, water in the hydration shells of cations, and water interacting with anions. tandfonline.com
In studies of aqueous calcium perchlorate solutions, these techniques have been used to measure spectra over a wide range of concentrations. researchgate.netresearchgate.net The analysis of these spectra reveals concentration-dependent changes in the water bands, which can be related to structural rearrangements in the solution. researchgate.net For example, as the concentration of calcium perchlorate increases, the structure of the solution can transition from one dominated by the natural water structure to one where cybotactic groups of calcium perchlorate hexahydrate and tetrahydrate become dominant. researchgate.net
Principal Component Analysis (PCA) and Multivariate Curve Resolution – Alternating Least Squares (MCR-ALS) for Spectral Deconvolution
The spectra of aqueous calcium perchlorate solutions are often complex, with overlapping contributions from different species. To deconvolve these spectra and extract meaningful information, advanced chemometric methods like Principal Component Analysis (PCA) and Multivariate Curve Resolution – Alternating Least Squares (MCR-ALS) are employed. researchgate.netresearchgate.netresearcher.lifenih.govresearchgate.net
PCA is a statistical technique that reduces the dimensionality of the data by identifying the principal components, which are linear combinations of the original spectral variables that capture the most variance. researchgate.netresearchgate.net This method can help to identify the number of spectroscopically distinguishable species in the solution. researchgate.net
MCR-ALS is a powerful curve resolution method that can decompose a series of spectra into the "pure" spectra of the individual components and their corresponding concentration profiles, even without prior knowledge of the system. nih.govresearchgate.netrsc.org By applying MCR-ALS to NIR, Raman, and ATR-FTIR data from aqueous calcium perchlorate solutions, researchers have been able to determine the number, spectra, and concentration profiles of different forms of water and the perchlorate ion. researchgate.netresearchgate.net This approach has been instrumental in establishing the concentration ranges for structural rearrangements and identifying the different states of the perchlorate ion in solution. researchgate.net
UV-Vis Spectroscopy in Complexation Research
UV-Vis spectroscopy is a valuable tool for investigating the formation and stability of complexes involving this compound. While simple hydrated calcium perchlorate does not exhibit strong absorption in the UV-Vis region, its complexation with organic ligands that contain chromophores can lead to significant and measurable spectral changes. These changes provide insights into the binding stoichiometry, stability constants, and the nature of the electronic transitions within the newly formed complex.
Research has shown that when calcium perchlorate interacts with various organic ligands, such as macrocyclic compounds, distinct changes in the UV-Vis absorption spectra are observed. For instance, the complexation of calcium perchlorate with certain crown ethers and aza-crown ethers results in noticeable shifts in the absorption bands of the ligand. londonmet.ac.ukchemrxiv.orgresearchgate.net The addition of calcium perchlorate to a solution of an organic ligand can cause either a hypsochromic (blue) or bathochromic (red) shift of the maximum absorption wavelength (λmax), depending on the electronic structure of the ligand and the nature of the interaction. rsc.orgscispace.com
In a study involving an iridium complex with an aza-crown ether moiety, the addition of a calcium perchlorate solution caused the solution's color to change from blue to yellow. rsc.org This visual change was quantified by UV-Vis spectroscopy, which showed the disappearance of a visible band and the emergence of a new band at 375 nm, corresponding to the formation of the complex. rsc.org Similarly, the complexation of calcium perchlorate with certain anthraquinone (B42736) derivatives has been shown to produce a significant red shift in the absorbance spectrum, accompanied by an enhancement in fluorescence emission. scispace.com
The magnitude of the spectral shifts and the changes in absorbance upon addition of calcium perchlorate can be used to determine the stability constants (K) of the resulting complexes. By titrating a solution of the ligand with calcium perchlorate and monitoring the changes in the UV-Vis spectrum, a binding isotherm can be constructed. From this data, the stoichiometry and stability of the complex can be calculated. For example, the stability constant for the complex of berbamine (B205283) with calcium perchlorate was determined to be 21,434 mol⁻¹. researchgate.net
The table below summarizes findings from various studies on the complexation of calcium perchlorate with organic ligands using UV-Vis spectroscopy.
| Ligand | Solvent | Observed Spectral Change | Reference |
| Iridium complex with aza-crown ether | Acetonitrile | Vanishing of a visible band and appearance of a new band at 375 nm | rsc.org |
| Anthraquinone derivative | Acetonitrile | Red shift in absorbance and enhanced fluorescence | scispace.com |
| Berbamine | Not specified | Formation of a complex with a stability constant (K) of 21,434 mol⁻¹ | researchgate.net |
| Pyrroloquinoline Quinone Aza-Crown Ether | Acetonitrile | Instant color change from orange-yellow to red upon complexation | londonmet.ac.uk |
| Crown ether vinylogs | Acetonitrile | Hypsochromic shift of absorption band maxima | researchgate.net |
Correlation between Spectroscopic Features and Structural Transitions
The hydration state of calcium perchlorate significantly influences its crystal structure, and these structural transitions are directly reflected in its vibrational spectra, particularly Raman and infrared (IR) spectroscopy. The transition between different hydrated forms, such as calcium perchlorate tetrahydrate (Ca(ClO₄)₂·4H₂O) and calcium perchlorate hexahydrate (Ca(ClO₄)₂·6H₂O), as well as the anhydrous form (Ca(ClO₄)₂), involves changes in the coordination environment of the Ca²⁺ ion and the hydrogen bonding network of the water molecules. These changes lead to distinct shifts in the vibrational frequencies of the perchlorate (ClO₄⁻) ion and the water molecules.
The perchlorate ion, which has a tetrahedral geometry (Td symmetry) in its free state, exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). In the crystalline state, interactions with the cation and water molecules can lead to a lowering of this symmetry, resulting in the splitting of degenerate modes and the appearance of otherwise inactive modes in the IR and Raman spectra.
Studies have shown that the ν₁ symmetric stretching mode of the ClO₄⁻ ion is particularly sensitive to the hydration state. For instance, in anhydrous Ca(ClO₄)₂, a single Raman peak for the ν₁ mode is observed around 990 cm⁻¹. nasa.gov Upon hydration, this peak shifts to lower wavenumbers. In hydrated forms, such as the tetrahydrate, this peak appears around 958 cm⁻¹. nasa.gov In aqueous solutions, where the perchlorate ion is fully hydrated, the ν₁ band is located at approximately 936 cm⁻¹. nih.gov
The O-H stretching region of the Raman and IR spectra (typically 3000-3700 cm⁻¹) is also highly indicative of the hydration state and the nature of hydrogen bonding. In hydrated calcium perchlorate, the O-H stretching bands are complex due to the presence of multiple, distinct water molecule environments within the crystal lattice. For example, the decomposed Raman spectrum of Ca(ClO₄)₂·4H₂O at -50°C shows multiple Gaussian components in the O-H vibrational region, indicating a variety of hydrogen bonding interactions. londonmet.ac.uk Low-temperature Raman studies of hydrated glassy calcium perchlorate solutions have revealed additional H₂O stretching bands near 3545 cm⁻¹, which are attributed to OH/H₂O groups weakly H-bonded to the perchlorate ions. rsc.org
The following tables provide a summary of the characteristic Raman and IR band positions for different forms of calcium perchlorate, illustrating the correlation between spectroscopic features and structural state.
Raman Spectral Data for Calcium Perchlorate and its Hydrates
| Vibrational Mode | Anhydrous Ca(ClO₄)₂ (cm⁻¹) | Ca(ClO₄)₂·4H₂O (cm⁻¹) | Aqueous Ca(ClO₄)₂ Solution (cm⁻¹) | Reference |
| ClO₄⁻ ν₁ (symmetric stretch) | ~990 | ~958 | ~936 | nasa.govnih.gov |
| H₂O O-H stretch | N/A | Multiple bands (e.g., 3446, 3471, 3487, 3515, 3542, 3564, 3603, 3628 at -50°C) | Broad band centered around 3400-3550 | londonmet.ac.uksrce.hr |
| Ca-O stretch | N/A | Not specified | 283 | srce.hr |
Infrared (IR) Spectral Data for Perchlorate Salts
| Vibrational Mode | General Range for Perchlorates (cm⁻¹) | Specific Data for Ca(ClO₄)₂ Hydrates | Reference |
| ClO₄⁻ ν₃ (asymmetric stretch) | 1082–1143 | ~1105-1130 | rsc.org |
| ClO₄⁻ ν₄ (asymmetric bend) | ~625 | ~630 | rsc.org |
| H₂O O-H stretch | ~3200-3600 | Band at ~3580 cm⁻¹ assigned to H₂O H-bonded to ClO₄⁻ | rsc.org |
These spectroscopic data clearly demonstrate that changes in the hydration level of calcium perchlorate lead to predictable and measurable shifts in its vibrational spectra. This correlation is fundamental for identifying and characterizing the different structural forms of this compound in various scientific and planetary science applications. nasa.govwpmucdn.com
Chemical Reactivity and Decomposition Pathways
Thermal Decomposition of Calcium Perchlorate (B79767) Hydrate (B1144303)
The application of heat to calcium perchlorate hydrate initiates a multi-stage decomposition process, characterized by the release of water and various gaseous products.
The thermal decomposition of this compound begins with the release of its water of hydration. For calcium perchlorate tetrahydrate (Ca(H₂O)₄₂), this process starts at approximately 350 K (77°C). The compound dissolves in its own water of coordination in a process that occurs between 80 and 150°C. mit.eduresearchgate.net This initial step involves the melting of the hydrated salt around 85°C, leading to the release of all adsorbed water. mit.edu The dehydration proceeds in stages, ultimately yielding anhydrous calcium perchlorate. researchgate.netnasa.gov Studies have identified multiple steps in the water release process, reflecting the sequential loss of water molecules from the crystal lattice. nasa.gov
Following dehydration, further heating of calcium perchlorate leads to its decomposition and the evolution of several gaseous products.
Chlorine (Cl₂) and Hydrogen Chloride (HCl): The release of chlorine gas (Cl₂) is often correlated with the oxygen release. mit.edu It has been proposed that the decomposition mechanism can also produce chlorine gas alongside calcium oxide and calcium chloride. mit.edu Subsequently, the released chlorine can react with water vapor, which may still be present from the initial dehydration or from other sources, to form hydrogen chloride (HCl). mit.educsic.es HCl is typically observed to be released between 400 and 650°C. mit.edu While the thermal decomposition of pure calcium perchlorate is not expected to produce significant HCl below 450°C, its presence has been noted, especially in the presence of other materials. umich.edu
Table 1: Gaseous Products from Calcium Perchlorate Pyrolysis
| Gaseous Product | Temperature Range of Evolution (°C) | Notes |
|---|---|---|
| Water (H₂O) | 80 - 150 | Initial dehydration of the hydrated salt. mit.edu |
| Oxygen (O₂) | 380 - 570 | Main decomposition product. mit.educsic.es |
| Chlorine (Cl₂) | ~500 - 550 | Correlated with O₂ release. mit.edu |
The presence of a diluent, such as silica (B1680970) (SiO₂), can alter the thermal decomposition profile of calcium perchlorate. When calcium perchlorate is diluted in silica, the release temperatures for water, oxygen, and chlorine are shifted to higher temperatures by about 40°C. mit.edu In the presence of silica, a continuous release of water is observed up to 850°C, likely because the silica adsorbs water released from the perchlorate at lower temperatures and then releases it at higher temperatures. mit.edu The release range for HCl is also expanded to higher temperatures (up to 620°C) when mixed with silica. mit.edu Conversely, the presence of certain iron-bearing minerals, such as iron oxides, can act as catalysts, lowering the decomposition temperature of calcium perchlorate. nasa.govresearchgate.net
Radiolytic Decomposition of Calcium Perchlorate
Exposure to ionizing radiation, such as gamma rays, induces the decomposition of calcium perchlorate through different mechanisms than thermal decomposition, leading to a unique set of products.
When calcium perchlorate is exposed to gamma radiation, particularly in a carbon dioxide atmosphere, it decomposes to form several key products. nih.govnih.gov These include lower-oxidation-state oxychlorine species like hypochlorite (B82951) (ClO⁻) and chlorine dioxide (ClO₂), as well as trapped molecular oxygen (O₂). nih.govnih.govscispace.com Other potential products from the radiolysis of perchlorates include chlorate (B79027) (ClO₃⁻) and chlorite (B76162) (ClO₂⁻). nih.gov The formation of these reactive species is significant as they are more reactive than the parent perchlorate ion. nasa.gov
Table 2: Products of Gamma Irradiation of Calcium Perchlorate
| Product | Chemical Formula | State/Form |
|---|---|---|
| Hypochlorite | ClO⁻ | Aqueous ion |
| Chlorine Dioxide | ClO₂ | Gas |
| Oxygen Gas | O₂ | Trapped in crystal lattice |
| Chlorate | ClO₃⁻ | Aqueous ion |
| Chlorite | ClO₂⁻ | Aqueous ion |
Source: nih.govnih.govscispace.com
The interaction of ionizing radiation with calcium perchlorate initiates a cascade of chemical reactions. The energy absorbed from the radiation leads to the breaking of chemical bonds within the perchlorate ion (ClO₄⁻). This results in the formation of various radical species and lower-oxidation-state oxychlorine compounds. nih.govnasa.gov The process is not a simple, single-step transformation but involves a series of reactions that produce the observed products like hypochlorite, chlorine dioxide, and oxygen. nih.gov The formation of these radiolytic products can significantly alter the chemical reactivity of the material. For instance, the trapped oxygen can be released upon wetting, and the hypochlorite formed is a strong oxidant. nih.govnih.gov This radiation-induced decomposition is a crucial process considered in understanding the chemistry of planetary surfaces, like Mars, where high-energy radiation is prevalent. nih.govnasa.gov
Oxidative Reactivity in Controlled Environments
This compound is a potent oxidizing agent, and its reactivity, particularly at elevated temperatures, has been a subject of significant research. chemimpex.com These studies are often conducted under simulated conditions to understand its role in various chemical processes, including those relevant to planetary science.
Interactions with Organic Compounds under Simulated Conditions
The interaction of calcium perchlorate with organic compounds is highly dependent on temperature. At elevated temperatures, such as those used in pyrolysis-gas chromatography-mass spectrometry (pyrolysis-GC-MS), calcium perchlorate decomposes, releasing oxygen and reactive chlorine species. researchgate.netnasa.gov This release of oxygen promotes the combustion of organic matter. imperial.ac.ukresearchgate.net
Laboratory experiments simulating Martian conditions have been instrumental in understanding these interactions. mit.edu In these simulations, various organic molecules from different chemical families, including polycyclic aromatic hydrocarbons (PAHs), amino acids, and carboxylic acids, have been pyrolyzed in the presence of calcium perchlorate. mit.edu The results indicate that the degradation and evolution of the parent organic molecules are heavily influenced by their chemical nature. mit.edu
For instance, studies have shown that while many aliphatic alkenes generated from the thermal decomposition of dodecanoic acid are not affected by oxidation or chlorination from calcium perchlorate, a fraction does react to form other species. mit.edu Similarly, the thermal decomposition of the amino acid glycine (B1666218) shows a relatively weak impact from calcium perchlorate compared to other amino acids like alanine (B10760859) and glutamic acid. mit.edu This suggests that certain organic structures are more resistant to oxidation by perchlorate decomposition products. mit.edu
The presence of other minerals, such as silica, can also influence the reactivity. When calcium perchlorate is diluted in silica, the release temperatures of water, oxygen, and chlorine gas can shift to higher temperatures. mit.edu
It has been determined that for organic matter to be detectable by thermal extraction and mass spectrometry in the presence of perchlorate, the mass ratio of organic carbon to perchlorate needs to be at least 4.7. imperial.ac.uk For a statistically significant detection, this ratio increases to 9.6. imperial.ac.uk
Below is a data table summarizing the pyrolysis products of different organic compounds in the presence of calcium perchlorate under simulated conditions.
| Organic Compound Family | Parent Molecule Example | Key Pyrolysis Products in the Presence of Ca(ClO₄)₂ | Observations |
| Carboxylic Acids | Dodecanoic Acid | Aliphatic alkenes, O-bearing organics, chlorinated compounds | Only a fraction of the pyrolyzates react with calcium perchlorate. mit.edu |
| Amino Acids | Glycine | CO₂, nitriles, aromatic hydrocarbons | Weak impact from calcium perchlorate compared to other amino acids. mit.edu |
| Amino Acids | Glutamic Acid | CO₂, nitriles (2-propenenitrile, 2-butenenitrile), aromatic hydrocarbons, 1H-pyrrole-2,5-dione, butane, chlorohydrocarbons (ClCN, chloroacetonitrile, dichloroacetonitrile, C1-C4 chloroalkanes) | Formation of various chlorinated compounds consistent with the chlorination of glutamic acid and its decomposition products. mit.edu |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Not specified | Parent molecules often remain detectable | PAHs show a higher degree of survival during pyrolysis with calcium perchlorate. mit.edu |
Formation of Chlorinated and Oxychlorinated Organic Species
A significant consequence of the interaction between calcium perchlorate and organic compounds at high temperatures is the formation of chlorinated and oxychlorinated organic species. researchgate.netscispace.comnasa.gov The decomposition of calcium perchlorate provides a source of reactive chlorine that can readily react with organic molecules and their fragments produced during pyrolysis. researchgate.net
Laboratory studies have consistently demonstrated the production of various chlorinated hydrocarbons. For example, the pyrolysis of glutamic acid with calcium perchlorate yields chlorine cyanide (ClCN), chloroacetonitrile, dichloroacetonitrile, and C1 to C4 chloroalkanes. mit.edu These products are consistent with the chlorination of the parent amino acid and its thermal decomposition products. mit.edu
The detection of simple chlorinated hydrocarbons, such as chloromethane (B1201357) (CH₃Cl) and dichloromethane (B109758) (CH₂Cl₂), in planetary exploration missions has been linked to the reaction of terrestrial organic carbon with chlorine released from perchlorate decomposition during sample heating. researchgate.net Analog experiments have confirmed that these molecules can be produced from organic compounds in terrestrial soil samples when heated in the presence of perchlorates.
Furthermore, chlorobenzene (B131634) has been identified in some analyses, and its formation is attributed to the reaction of chlorine from perchlorate decomposition with terrestrial benzene (B151609) or toluene (B28343) present in the analytical instruments. researchgate.net Research has shown that even in the presence of calcium perchlorate, a significant number of organic compounds can be detected, with only a fraction being converted to (oxy)chlorinated molecules. mit.edu For instance, in one study involving dodecanoic acid, out of 126 detected compounds, 33 were oxygen-bearing organics and eight were chlorinated. mit.edu
The table below details some of the chlorinated species formed from the interaction of calcium perchlorate with specific organic precursors under simulated pyrolysis conditions.
| Organic Precursor | Chlorinated/Oxychlorinated Products | Experimental Context |
| Glutamic Acid | Chlorine cyanide (ClCN), Chloroacetonitrile, Dichloroacetonitrile, C1-C4 chloroalkanes | Pyrolysis of glutamic acid with calcium perchlorate. mit.edu |
| Terrestrial Organic Carbon (from MTBSTFA) | Chloromethane, Dichloromethane, Trichloromethane, Chloromethylpropene | Reaction of Martian chlorine from perchlorate decomposition with terrestrial contaminants during pyrolysis in planetary science instruments. researchgate.net |
| Terrestrial Benzene/Toluene (from Tenax) | Chlorobenzene | Reaction of Martian chlorine with instrument background hydrocarbons during pyrolysis. researchgate.net |
| Dodecanoic Acid | Various chlorinated compounds | Pyrolysis of dodecanoic acid with calcium perchlorate, representing a fraction of the total products. mit.edu |
Aqueous Solution Behavior and Phase Equilibria
Hydration Phenomena of Perchlorate (B79767) Anions in Aqueous Systems
The hydration of the perchlorate anion (ClO₄⁻) in aqueous solutions is a complex phenomenon governed by interactions between the anion and surrounding water molecules. The perchlorate anion has a highly symmetrical tetrahedral structure. wikipedia.org Studies involving infrared photodissociation (IRPD) spectroscopy of microhydrated perchlorate anions reveal insights into the initial stages of hydrogen-bond network formation. nih.gov The interaction between the perchlorate anion and water is weaker than the water-water interactions, which leads to an early onset of water-water hydrogen bond formation. nih.gov This results in an asymmetric solvation of the ClO₄⁻ anion, where the second and third hydration shells begin to populate before the first is complete. nih.gov
The strength of the anion-water and water-water hydrogen bonds can be distinguished spectroscopically. The red-shift of the hydrogen-bonded O-H stretching bands compared to free O-H oscillators indicates the strength of these bonds, with anion-water bonds appearing in the 3550–3650 cm⁻¹ range and stronger water-water bonds in the 3240–3540 cm⁻¹ range. nih.gov The symmetrical structure of the perchlorate anion contributes to its relatively low polarizability and weak proton-accepting power, which stabilizes it in solution. wikipedia.org In studies of various oxo anions, the perchlorate ion is categorized within a group that exhibits symmetric hydration, characterized by a single M-(O-H)-Oaq distance to the hydrated water molecules. slu.se
Structural Inhomogeneity in Concentrated Electrolyte Solutions
Concentrated electrolyte solutions, such as those of calcium perchlorate, exhibit significant structural inhomogeneity. This means that the arrangement of ions and water molecules is not uniform throughout the solution. researchgate.net This structural complexity arises from the competition for water molecules between the cations (Ca²⁺) and anions (ClO₄⁻), as well as among the water molecules themselves.
Spectroscopic techniques, including Near-Infrared (NIR), Raman, and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, have been employed to study the structure of aqueous calcium perchlorate solutions. researchgate.net Through methods like principal component analysis (PCA) and multivariate curve resolution-alternating least squares (MCR-ALS), researchers have identified and characterized spectroscopically distinguishable forms of water within these solutions. researchgate.netresearchgate.net These different forms of water correspond to molecules in varying local environments, such as bulk water, water in the hydration shells of the calcium and perchlorate ions, and water involved in ion pairs. The presence of these distinct water species underscores the structural heterogeneity of the solution. researchgate.net
Deliquescence and Efflorescence Properties
Calcium perchlorate is well-known for its hygroscopic nature, readily absorbing water vapor from the atmosphere. usra.edu This leads to the phenomena of deliquescence (the transition from a solid to an aqueous solution) and efflorescence (the reverse process of crystallization from a solution).
The deliquescence relative humidity (DRH) is the minimum relative humidity at which a salt will begin to absorb enough atmospheric water vapor to form an aqueous solution. For calcium perchlorate, the DRH is dependent on both temperature and the initial hydration state of the salt. usra.edursc.org Anhydrous calcium perchlorate has a very low DRH, while the hydrated forms are less deliquescent (have a higher DRH). usra.eduresearchgate.net
Studies have shown that the DRH of calcium perchlorate hydrates generally decreases with increasing temperature. rsc.org For instance, the DRH of Ca(ClO₄)₂·4H₂O was observed to decrease from 18.5% at 278 K (5°C) to 15.5% at 303 K (30°C). rsc.org The deliquescence behavior of different hydration states of calcium perchlorate has been investigated at temperatures relevant to Mars. usra.edu Anhydrous Ca(ClO₄)₂ can deliquesce at very low relative humidities, while its hydrates require higher RH. usra.edu For example, at 273 K (0°C), the DRH of anhydrous Ca(ClO₄)₂ is approximately 1%. usra.edu
Table 1: Deliquescence Relative Humidity (DRH) of Calcium Perchlorate Hydrates at Various Temperatures
| Hydration State | Temperature (K) | DRH (%) | Reference |
|---|---|---|---|
| Ca(ClO₄)₂·4H₂O | 278 | 18.5 ± 0.5 | rsc.org |
| Ca(ClO₄)₂·4H₂O | 303 | 15.5 ± 0.5 | rsc.org |
| Anhydrous Ca(ClO₄)₂ | 273 | ~1 | usra.edu |
| Hydrated Ca(ClO₄)₂ | 253 | ~26 | researchgate.net |
| Ca(ClO₄)₂ | 223 | ~55 | researchgate.net |
Efflorescence is the process where a salt crystallizes from a supersaturated aqueous solution as water evaporates. The efflorescence relative humidity (ERH) is the relative humidity at which this crystallization occurs. For calcium perchlorate, there is a significant hysteresis between deliquescence and efflorescence, meaning the ERH is much lower than the DRH. usra.eduresearchgate.net This is due to the kinetic barriers associated with crystal nucleation. usra.edu
Once deliquesced, calcium perchlorate solutions can remain in a metastable liquid state over a wide range of relative humidities below the DRH. usra.edu Experimental studies have shown that the ERH for calcium perchlorate is largely independent of temperature over the range studied (233 K to 263 K), with an average value of about 15-16% RH. usra.eduresearchgate.net However, at 273 K (0°C), the ERH can be as low as less than 1%. usra.edu This pronounced hysteresis effect means that calcium perchlorate readily forms stable or metastable supersaturated solutions. usra.eduresearchgate.net
Table 2: Efflorescence Relative Humidity (ERH) of Calcium Perchlorate
| Temperature Range (K) | Average ERH (%) | Specific ERH at 273 K (%) | Reference |
|---|---|---|---|
| 233 - 263 | ~15 | < 1 | usra.edu |
| Not specified | ~16 | Not specified | researchgate.net |
Hysteresis Effects in Aqueous Perchlorate Solutions
Experimental studies have demonstrated a substantial difference between the relative humidity (RH) at which calcium perchlorate deliquesces (DRH) and the RH at which it effloresces (ERH). usra.edu For instance, at 273 K, the ERH for calcium perchlorate has been observed to be less than 1%, while the DRH is significantly higher. usra.edu Across a temperature range of 233 K to 263 K, the average measured ERH is about 15%. usra.edu This wide gap between the deliquescence and efflorescence RH values indicates that once an aqueous solution of calcium perchlorate is formed, it can remain in a liquid, metastable state over a broad range of decreasing humidity conditions before it recrystallizes. usra.edunih.gov
This hysteresis is a common feature among perchlorate salts, including sodium perchlorate and magnesium perchlorate, and is attributed to the kinetic barriers associated with crystal nucleation. usra.eduresearchgate.net The practical implication of this effect is the potential for supersaturated, metastable aqueous solutions of calcium perchlorate to persist. usra.edunih.gov For example, while calcium perchlorate might require a relative humidity of around 50% to deliquesce, it may not effloresce until the humidity drops to as low as 3%. researchgate.net This phenomenon is largely independent of temperature. nih.govresearchgate.net
The table below summarizes the observed efflorescence relative humidity (ERH) for various perchlorate salts, illustrating the significant hysteresis effect.
| Salt | Efflorescence Relative Humidity (ERH) | Reference |
| Calcium perchlorate (Ca(ClO₄)₂) | ~16% | nih.govresearchgate.net |
| Magnesium perchlorate (Mg(ClO₄)₂) | ~19% | nih.gov |
| Sodium perchlorate (NaClO₄) | ~13% | nih.gov |
This table is interactive. Click on the headers to sort the data.
Thermodynamic Modeling of Aqueous Perchlorate Chemistries
Thermodynamic models are crucial for predicting the behavior of aqueous perchlorate solutions under various conditions, especially in environments with fluctuating temperatures and humidity. Models like FREZCHEM have been specifically updated to include perchlorate chemistries to simulate the behavior of these solutions. washington.edu These models use the Pitzer approach to handle concentrated electrolyte solutions over a wide range of temperatures and pressures. washington.edu
Thermodynamic modeling allows for the determination of key properties such as eutectic temperatures and freezing point depression, which are essential for understanding the phase equilibria of calcium perchlorate hydrate (B1144303) solutions. washington.eduwashington.edu
Eutectic Temperature Determinations for Hydrated Forms
The eutectic temperature is the lowest temperature at which a substance can exist in a liquid phase. For calcium perchlorate solutions, this temperature is remarkably low. Thermodynamic models and experimental data have established the eutectic temperature for calcium perchlorate to be approximately 198 K to 199 K (-75°C to -74°C). researchgate.netucm.es This makes calcium perchlorate one of the most effective salts at depressing the freezing point of water. osti.goved.ac.uk
The eutectic composition for a calcium perchlorate solution is approximately 4.2 moles per 1000 grams of water. wikipedia.org The extremely low eutectic point is attributed to the interaction between the perchlorate anion and water molecules, which disrupts the hydrogen bonding network of water and inhibits the formation of ice. osti.gov While other perchlorate salts like those of magnesium and sodium also have low eutectic temperatures, calcium perchlorate stands out for its significant freezing point depression. ucm.esosti.gov
The table below presents the modeled eutectic temperatures for various perchlorate salts.
| Perchlorate Salt | Modeled Eutectic Temperature (K) | Modeled Eutectic Temperature (°C) | Reference |
| Calcium perchlorate (Ca(ClO₄)₂) | 199 | -74 | washington.eduucm.es |
| Sodium perchlorate (NaClO₄) | 239 | -34 | washington.edu |
| Magnesium perchlorate (Mg(ClO₄)₂) | 199 | -74 | washington.edu |
This table is interactive. Click on the headers to sort the data.
Freezing Point Depression in Saturated Solutions
The presence of calcium perchlorate in water significantly lowers its freezing point. This phenomenon, known as freezing point depression, is a colligative property that depends on the concentration of the solute. In saturated solutions of calcium perchlorate, the freezing point depression is substantial. osti.gov
The extent of freezing point depression is directly related to the water activity of the solution, which in turn is influenced by the concentration and nature of the dissolved salt. washington.edu For calcium perchlorate, its high solubility and the strong interactions of its ions with water molecules lead to a very low water activity and consequently a large freezing point depression. washington.edu
Research has shown that calcium perchlorate exhibits the greatest freezing point depression among several common salts, with a eutectic temperature of -74.6°C. osti.gov This is because the weakly hydrated perchlorate anion, combined with the strongly hydrated calcium cation, effectively disrupts the structure of water and suppresses ice nucleation. osti.gov The ability of concentrated calcium perchlorate solutions to supercool extensively, by as much as 55 K below the eutectic temperature, further highlights its profound effect on the freezing behavior of water. nih.gov
Theoretical Chemistry and Computational Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of materials like calcium perchlorate (B79767) hydrate (B1144303). While comprehensive DFT studies focusing solely on the electronic structure of isolated calcium perchlorate hydrate are not extensively documented, related research provides valuable insights. For instance, DFT calculations have been employed to explore the photocatalytic CO2 reduction activity of a Ca(II) complex synthesized from calcium perchlorate tetrahydrate. In this context, the geometry of the complex was optimized at the B3LYP/6-31G* theoretical level to understand its electronic structure and the distribution of its frontier molecular orbitals mdpi.com.
Additionally, DFT has been applied to investigate the potential redox processes involving hydrated and anhydrous perchlorates on mineral surfaces, which is particularly relevant for understanding the chemistry of Martian soil. These theoretical studies suggest that DFT calculations can elucidate reaction pathways, such as the reduction of perchlorate to chlorate (B79027) and chlorite (B76162) on olivine surfaces researchgate.net.
Phenomenological Models for Solution Structure
The structure of aqueous solutions of calcium perchlorate has been effectively analyzed using phenomenological models. These models are particularly useful for understanding the structural rearrangements that occur as the salt concentration changes. A study utilizing Near-Infrared (NIR), Raman, and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy across a wide concentration range (0.22–4.3 mol·L⁻¹) employed a phenomenological model to interpret the spectral data researchgate.net.
This approach allowed for the identification of different concentration ranges where distinct structural arrangements dominate. The model helps to characterize the nature of structural microirregularities and the different states of the perchlorate (ClO₄⁻) ion. Specifically, it distinguishes between regions dominated by the natural structure of water and regions where cybotactic groups of calcium perchlorate hexahydrate and tetrahydrate are prevalent researchgate.netresearchgate.net. The model posits that in concentrated solutions of salts that can form multiple crystalline hydrates, structural irregularities arise, and the solution can be viewed as a system of mixed solvents researchgate.net.
Molecular Dynamics Simulations for Hydration Shells
Molecular Dynamics (MD) simulations are a cornerstone of computational studies on the hydration of ions in solution, providing a dynamic picture of the hydration shells surrounding the calcium (Ca²⁺) and perchlorate (ClO₄⁻) ions. These simulations have been used to investigate how calcium perchlorate alters the structure and phase diagram of supercooled water nih.gov.
MD simulations reveal the structure of the hydration shells through radial distribution functions (RDFs). For aqueous calcium perchlorate solutions, RDFs have been calculated for various ion-water and ion-ion pairs, such as Ca²⁺-O(water), Cl-O(water), and Ca²⁺-Cl nih.gov. These functions provide information on the average distances and coordination numbers of the ions. For instance, in simulations of calcium chloride solutions, which offer a comparative perspective, the first hydration shell of Ca²⁺ is found at a distance of approximately 2.43 to 2.46 Å mdpi.com.
Simulations of supercooled calcium perchlorate solutions have shown that with increasing solute concentration, the high-density liquid-like behavior of water is enhanced nih.govacs.org. The hydration shells around the ions are shown to be distinct and can influence the formation of ion clusters. The inner hydration shells can form a "cage-like" structure that stabilizes certain ionic species in the aqueous solution x-mol.net. These simulations are crucial for understanding phenomena such as the high hygroscopicity of calcium perchlorate and its ability to form brines at very low temperatures nih.gov.
| Ion Pair | First Peak in RDF (Å) | Coordination Number |
| Ca²⁺ - O(water) | ~2.4 - 2.5 | ~6 - 8 |
| ClO₄⁻ - H(water) | Varies | Varies |
| Ca²⁺ - Cl(ClO₄⁻) | Varies with concentration | Varies with concentration |
This table is interactive and provides typical values for ion-water and ion-ion interactions in aqueous calcium perchlorate solutions as inferred from molecular dynamics simulations.
Advanced Applications in Materials Science and Environmental Chemistry
Role in Planetary Science Analogs and Astrobiological Research
Calcium perchlorate (B79767) has been identified as a significant component of the Martian regolith, making its hydrated form a crucial compound for simulating Martian environmental conditions in laboratory settings. marspedia.orgspace.com This research is vital for understanding the potential for past or present life on Mars and the chemical processes that occur on its surface.
Calcium perchlorate plays a key role in understanding the degradation of organic molecules on Mars. nih.govwikipedia.orgresearchgate.net When exposed to ionizing radiation, such as galactic cosmic rays and solar energetic particles that bombard the Martian surface, calcium perchlorate decomposes. nih.govnih.gov This process, known as radiolysis, breaks down the perchlorate to form more reactive chlorine-containing species like hypochlorite (B82951) (ClO⁻) and chlorine dioxide (ClO₂), as well as trapped oxygen (O₂). nih.govnih.gov
These reactive species are potent oxidizing agents that can readily degrade organic molecules. nih.gov This provides a compelling explanation for the results of the Viking biology experiments in the 1970s, which detected the release of oxygen and the decomposition of nutrient solutions when Martian soil was tested. nih.govnih.gov The presence of calcium perchlorate and its radiolytic products can account for these observations without the need to invoke biological processes. nih.govnih.gov Laboratory experiments simulating these conditions have shown that the pyrolysis of organic compounds in the presence of calcium perchlorate can lead to the formation of chlorohydrocarbons, similar to those detected by the Sample Analysis at Mars (SAM) instrument on the Curiosity rover. researchgate.netnasa.gov
Table 1: Radiolysis Products of Calcium Perchlorate under Simulated Martian Conditions
| Initial Compound | Radiation Source | Key Decomposition Products | Implications for Organic Molecules |
| Calcium perchlorate (Ca(ClO₄)₂) | Gamma rays (simulating cosmic rays) | Hypochlorite (ClO⁻), Chlorine dioxide (ClO₂), Trapped Oxygen (O₂) | Degradation and transformation into chlorinated hydrocarbons. nih.govnih.govresearchgate.netnasa.gov |
The discovery of perchlorates, including calcium perchlorate, in the Martian soil has profound implications for the stability and transformation of organic matter. nih.govwikipedia.orgresearchgate.net The oxidizing environment created by the radiolysis of perchlorates suggests that organic molecules on the Martian surface are unlikely to persist for long periods unless they are shielded from radiation. uhmreactiondynamics.org
Any organic material, whether delivered by meteorites or of indigenous origin, would be subject to chemical alteration by the reactive chlorine species generated from calcium perchlorate. researchgate.net This transformation process can convert complex organic molecules into simpler, chlorinated forms. researchgate.netnasa.gov Understanding these pathways is crucial for interpreting data from missions searching for organic biosignatures on Mars, as the detected molecules may be fragments or altered versions of the original organic matter. nih.govu-pec.fr
Calcium perchlorate hydrate (B1144303) is central to the potential for liquid water to exist on Mars, even under its current cold and arid conditions. uark.edupnas.orguniversemagazine.comasu.edu Calcium perchlorate has a very low eutectic temperature, meaning that when mixed with water, it can significantly lower the freezing point of the solution. researchgate.netuark.edupnas.org A calcium perchlorate brine can remain liquid at temperatures as low as -75 degrees Celsius. uark.edu
Data from NASA's Curiosity rover, including measurements from the Rover Environmental Monitoring Station (REMS), have shown that conditions in Gale Crater are favorable for the formation of calcium perchlorate brines. sci.news During the night, water vapor from the thin Martian atmosphere can condense as frost on the surface. asu.edusci.news The highly hygroscopic nature of calcium perchlorate allows it to absorb this atmospheric water, forming a liquid brine. asu.edusci.news This process, known as deliquescence, creates transient pockets of liquid water that could persist for short periods after sunrise before evaporating. sci.newsusra.edu The presence of these brines has significant implications for the modern Martian water cycle and the potential for habitable microenvironments. astrobiology.com
Table 2: Properties of Calcium Perchlorate Brines Relevant to Martian Conditions
| Property | Value/Description | Significance for Mars |
| Eutectic Temperature | As low as -75°C uark.edu | Allows for liquid water to exist at typical Martian temperatures. uark.edupnas.org |
| Formation Mechanism | Deliquescence (absorption of atmospheric water vapor) asu.edusci.news | Enables brine formation from frost and humidity, even in the absence of standing water. asu.edusci.newsusra.edu |
| Observed Evidence | Data from Curiosity Rover (REMS) sci.news | Supports the theoretical models of brine formation on Mars. sci.news |
The radiolysis of calcium perchlorate creates a chemically reactive soil environment rich in oxidants. nih.govnih.gov This inherent reactivity affects not only the preservation of organic molecules but also the interaction of the soil with spacecraft instruments and any potential future human exploration activities. space.com Understanding the chemistry of calcium perchlorate in the Martian regolith is therefore fundamental to accurately interpreting scientific data from Mars and for planning future missions.
Precursor in the Synthesis of Coordination Complexes
In the field of materials science, calcium perchlorate hydrate serves as a useful precursor for the synthesis of coordination complexes. Its solubility and the weakly coordinating nature of the perchlorate anion make it a suitable starting material for creating novel metal-organic frameworks.
Calcium perchlorate tetrahydrate has been successfully used in the synthesis of new Calcium(II) bis-Schiff base complexes. nih.gov In a specific example, a one-pot synthesis method involves the reaction of calcium perchlorate tetrahydrate with 1,3-diamino-2-hydroxypropane and 2-formyl phenoxyacetic acid in an ethanol-water solution. nih.gov This reaction yields a Ca(II) complex where the calcium ion is coordinated with the Schiff base ligand. nih.gov
The resulting complex exhibits a distorted octahedral geometry, with the Calcium(II) center coordinated to two imino nitrogen atoms and four oxygen atoms from the bis-Schiff base ligand. nih.gov Such complexes are of interest for their potential applications in areas like catalysis. nih.gov
Analytical Methodologies for Detection and Characterization
The accurate detection and characterization of this compound and its reaction products are crucial for understanding its behavior in various applications. A suite of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic techniques are powerful tools for the analysis of this compound, providing information on its structure, hydration state, and interactions with its environment. These methods can be applied both in-situ (in the reaction environment) and ex-situ (on the isolated material).
Raman Spectroscopy is particularly well-suited for the study of perchlorates. The perchlorate ion (ClO₄⁻) has a tetrahedral structure that gives rise to distinct vibrational modes. In aqueous solutions of calcium perchlorate, Raman spectroscopy can be used to study hydration and deliquescence. The anhydrous crystalline salt exhibits a single Raman spectral peak around 990 cm⁻¹, while the hydrated forms show peaks at approximately 953 cm⁻¹ and 936 cm⁻¹, with the latter also corresponding to perchlorate ion pairs in aqueous solutions researchgate.net. This allows for the in-situ monitoring of phase transitions as a function of humidity and temperature. Surface-enhanced Raman spectroscopy (SERS) has been explored for detecting the perchlorate ion at very low concentrations mdpi.comresearchgate.net.
Infrared (IR) and Near-Infrared (NIR) Spectroscopy are also valuable for characterizing this compound. NIR spectral features are dominated by water bands, which are sensitive to the hydration state and the cation present mdpi.com. Studies on hydrated calcium perchlorate at low temperatures have identified H₂O stretching bands that provide information on the hydrogen bonding between water molecules and perchlorate ions mdpi.com. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used to measure the spectra of aqueous calcium perchlorate solutions across a range of concentrations, helping to elucidate the structure of these solutions gfschemicals.com.
X-ray Diffraction (XRD) is a fundamental technique for the ex-situ characterization of the crystalline structure of calcium perchlorate and its hydrates. Powder XRD has been used to determine the crystal structure of anhydrous calcium perchlorate, which was found to crystallize in the orthorhombic space group Pbca researchgate.netnoaa.govresearchgate.netsemanticscholar.org.
| Spectroscopic Technique | Application for this compound | Mode | Key Findings |
| Raman Spectroscopy | Study of hydration, deliquescence, and phase transitions. | In-situ & Ex-situ | Distinct spectral peaks for anhydrous, hydrated, and aqueous forms. |
| Infrared (IR/NIR) Spectroscopy | Characterization of hydration states and hydrogen bonding. | In-situ & Ex-situ | Water bands are sensitive to the cation and hydration level. |
| X-ray Diffraction (XRD) | Determination of crystal structure. | Ex-situ | Anhydrous form has an orthorhombic crystal structure. |
Chromatographic techniques are essential for separating and identifying the products of reactions involving this compound.
Ion Chromatography (IC) is a standard method for the detection and quantification of the perchlorate anion. It is often coupled with a conductivity detector (IC-CD) or mass spectrometry (IC-MS). Several standardized methods, such as EPA Method 314.0, have been developed for the analysis of perchlorate in environmental samples nih.gov. IC can be used to monitor the concentration of perchlorate in a reaction mixture, providing kinetic data.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS), particularly tandem mass spectrometry (MS/MS), offer high sensitivity and selectivity for the identification of perchlorate and its reaction products wikipedia.orgwikipedia.org. UHPLC-HRMS/MS allows for the separation of complex mixtures and the confident identification of compounds based on their mass-to-charge ratio and fragmentation patterns wikipedia.org. This is particularly useful for identifying trace-level byproducts in photocatalytic or environmental degradation studies. For instance, a method using liquid chromatography coupled to a triple quadrupole mass spectrometer (LC-QqQ-MS/MS) has been developed for the determination of perchlorate in various food and water samples wikipedia.org.
The use of an oxygen-18 labeled perchlorate internal standard in these methods can improve the accuracy of quantification by correcting for matrix effects and variations in instrument response acs.org.
| Chromatographic Technique | Detector | Application for this compound |
| Ion Chromatography (IC) | Conductivity (CD), Mass Spectrometry (MS) | Quantification of perchlorate anion in aqueous samples. |
| HPLC/UHPLC | Mass Spectrometry (MS, MS/MS, HRMS) | Separation and identification of reaction products with high sensitivity and selectivity. |
Considerations in Environmental Fate and Remediation
Understanding the chemical processes that govern the environmental fate of this compound is crucial for assessing its persistence and potential for remediation.
Calcium perchlorate is highly soluble in water and is very hygroscopic, meaning it readily absorbs moisture from the atmosphere nih.gov. This property leads to deliquescence, where the solid salt absorbs enough water to dissolve and form an aqueous solution mdpi.com. The perchlorate ion (ClO₄⁻) is a tetrahedral oxyanion with a central chlorine atom in its highest oxidation state (+7). This structure is highly stable, and the perchlorate ion is kinetically inert in aqueous solutions under typical environmental conditions .
The persistence of calcium perchlorate in aqueous systems is largely due to the high activation energy required for its reduction. While thermodynamically a strong oxidizing agent, its reactions are often slow without a catalyst or elevated temperatures researchgate.netmdpi.com. In the environment, perchlorate is not readily degraded by common chemical or biological processes, making it a persistent inorganic pollutant wikipedia.org. However, certain microorganisms are capable of reducing perchlorate under anaerobic conditions.
The chemical transformations of calcium perchlorate in aqueous systems are primarily related to its hydration and dissociation. The tetrahydrate, Ca(ClO₄)₂·4H₂O, is a common form nih.govmdpi.comuq.edu.au. Upon dissolution in water, it dissociates into calcium ions (Ca²⁺) and perchlorate ions (ClO₄⁻). The thermal decomposition of this compound proceeds in stages, with dehydration occurring first, followed by melting and then decomposition at higher temperatures to form calcium chloride and oxygen researchgate.net.
The interaction of this compound with geochemical matrices can influence its transport and fate in the environment.
Silica (B1680970): Research has shown that metal perchlorates can be supported on silica gel. For example, ferric perchlorate adsorbed on silica gel has been used as a reagent in organic synthesis. This suggests that the perchlorate ion can interact with silica surfaces. In aqueous systems, the adsorption of anions on silica is influenced by the pH of the solution and the presence of cations. Calcium ions (Ca²⁺) can act as bridging ions, facilitating the adsorption of anions onto the negatively charged silica surface noaa.gov. The interaction between calcium ions and silica surfaces to form calcium silicate hydrates is a well-known process, particularly in cement chemistry. It is plausible that in a system containing calcium perchlorate and silica, there would be competitive adsorption between perchlorate and other anions, with the interaction being mediated by the calcium ions at the silica-water interface.
Strontium Fluoride Substrates: There is a lack of direct studies on the interaction between this compound and strontium fluoride. However, some inferences can be made based on the chemical similarities between calcium and strontium. Both are alkaline earth metals and form divalent cations (Ca²⁺ and Sr²⁺) with similar chemical properties. Strontium can substitute for calcium in various crystal lattices, including bioactive materials and apatite. Strontium perchlorate is isostructural with calcium perchlorate, crystallizing in the same orthorhombic space group acs.orgresearchgate.net.
Given these similarities, it is likely that calcium perchlorate would have limited direct chemical reaction with a stable substrate like strontium fluoride. However, ion exchange processes at the surface are possible, where Ca²⁺ ions from the solution could interact with or adsorb onto the strontium fluoride surface. The presence of fluoride ions could potentially lead to the precipitation of calcium fluoride (CaF₂) if the solubility product is exceeded, which would be a removal mechanism for calcium from the solution. The interaction would likely be a surface phenomenon rather than a bulk chemical transformation of the perchlorate ion.
Future Research Directions and Unresolved Questions
Exploration of Higher Hydration States and their Structural Characteristics
While the tetrahydrate (Ca(ClO₄)₂·4H₂O) and hexahydrate (Ca(ClO₄)₂·6H₂O) of calcium perchlorate (B79767) are well-characterized, the existence and properties of higher hydration states are not fully understood. Future research should focus on systematically exploring the calcium perchlorate-water phase diagram at various temperatures and pressures to identify and isolate potentially novel, higher hydrates.
Detailed structural analysis of any newly discovered hydrates would be paramount. Techniques such as single-crystal X-ray diffraction at low temperatures could elucidate the coordination environment of the calcium cation, the geometry of the perchlorate anions, and the intricate network of hydrogen bonds. Understanding these structural characteristics is fundamental to predicting the stability and physical properties of these higher hydrates.
Table 1: Known Hydration States of Calcium Perchlorate
| Hydrate (B1144303) Form | Molecular Formula | Coordination Environment of Ca²⁺ |
| Tetrahydrate | Ca(ClO₄)₂·4H₂O | Eightfold coordination (square-antiprismatic) by four water molecules and four oxygen atoms from four perchlorate tetrahedra. frtr.gov |
| Hexahydrate | Ca(ClO₄)₂·6H₂O | Coordinated by water molecules, forming complex polyhedra. frtr.gov |
This table is interactive and can be sorted by column.
Comprehensive Kinetic Studies of Decomposition under Varied Conditions
The thermal decomposition of calcium perchlorate hydrate is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt. researchgate.netacademicjournals.org While the general pathway is known, comprehensive kinetic studies are lacking. Future research should aim to determine the kinetic parameters, such as activation energy and pre-exponential factors, for each step of the decomposition process under a variety of conditions.
Key variables to investigate include heating rates, atmospheric composition (e.g., inert vs. reactive atmospheres), and the presence of potential catalysts. academicjournals.org For instance, studies have shown that iron-bearing minerals can lower the decomposition temperature of calcium perchlorate, an important consideration for geochemical processes. academicjournals.orgnasa.gov A thorough kinetic analysis would provide a predictive model for the compound's stability and reactivity, which is crucial for handling, storage, and potential applications in high-temperature environments.
Table 2: Stages of Thermal Decomposition of Calcium Perchlorate Tetrahydrate
| Stage | Temperature Range (approx.) | Process | Products |
| I | 351–602 K | Dehydration | Anhydrous Ca(ClO₄)₂ + H₂O (gas) researchgate.net |
| II | 602–701 K | Phase transition and melting | Molten Ca(ClO₄)₂ researchgate.net |
| III | > 700 K | Decomposition | CaCl₂ (solid) + O₂ (gas) researchgate.net |
This table is interactive and can be sorted by column.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
Understanding the behavior of this compound in solution and during chemical reactions requires advanced analytical techniques. Future work should leverage sophisticated spectroscopic probes for real-time, in-situ monitoring. Techniques such as Raman, Near-Infrared (NIR), and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy have been used to study the structure of aqueous calcium perchlorate solutions. unl.edu
Expanding the use of these methods to monitor reactions in real-time would provide invaluable data on transient species, reaction intermediates, and changes in the coordination sphere of the calcium ion as a reaction progresses. This could be particularly insightful for studying its role as an electrolyte or an oxidizing agent, allowing for the precise determination of reaction mechanisms and kinetics under non-equilibrium conditions.
Development of Novel Computational Models for Predicting Complex Behaviors
Computational chemistry offers a powerful tool for understanding and predicting the behavior of materials at a molecular level. While some molecular dynamics simulations have been employed to study aqueous solutions of calcium perchlorate, particularly in supercooled states, there is significant scope for developing more advanced computational models. researchgate.net
Future research should focus on creating robust models that can accurately predict not only thermodynamic properties but also complex behaviors like phase transitions, decomposition pathways, and interactions with other molecules and surfaces. These models could simulate the structural evolution of hydrates under different environmental conditions, predict spectroscopic signatures for comparison with experimental data, and screen for potential catalytic effects of various materials on its decomposition. researchgate.net Such predictive capabilities would accelerate research and reduce the need for extensive, time-consuming experiments.
New Applications in Green Chemistry and Sustainable Technologies
The application of perchlorates in green and sustainable chemistry is challenging due to their persistence and potential environmental impact as contaminants. nih.gov However, future research could explore niche applications where the unique properties of this compound can be harnessed within a sustainable framework.
One primary area of investigation is its potent oxidizing power. wikipedia.org Research could focus on developing closed-loop systems where calcium perchlorate acts as a recyclable oxidant in chemical synthesis, thereby minimizing waste. The goal would be to create catalytic processes that efficiently utilize the oxidizing potential and then regenerate the perchlorate, preventing its release into the environment.
A novel and context-specific application lies in the field of space exploration. Calcium perchlorate is known to be present in significant quantities on the surface of Mars. solubilityofthings.com Future research could develop technologies to utilize this in-situ resource. By heating the Martian regolith, the calcium perchlorate could be decomposed to release oxygen, a critical consumable for life support and rocket propellant on future human missions. nih.gov This aligns with the principles of sustainable exploration by utilizing local resources to reduce launch mass from Earth. Overcoming the technical challenges of this process represents a significant, forward-looking research direction.
Q & A
Basic: What are the optimal laboratory methods for synthesizing calcium perchlorate hydrate?
This compound can be synthesized through multiple routes, each requiring precise conditions:
- Method 1 : React calcium oxide (CaO) with aqueous perchloric acid (HClO₄). The solution is evaporated, and the solid is dehydrated under vacuum at elevated temperatures to yield the hydrate .
- Method 2 : Grind calcium carbonate (CaCO₃) with ammonium perchlorate (NH₄ClO₄) at 250°C under reduced pressure (133–1333 Pa). This avoids intermediate hydration steps .
- Method 3 : Mix supersaturated sodium perchlorate (NaClO₄) and calcium chloride (CaCl₂) solutions. Calcium perchlorate crystallizes due to its lower solubility, with cooling enhancing yield .
Key Considerations : Monitor temperature to prevent decomposition (>270°C) and use vacuum desiccation for controlled hydration.
Basic: What are critical handling and storage protocols for this compound?
- Storage : Keep in a cool (<30°C), dry, and ventilated environment with ≤80% relative humidity. Separate from reductants, combustibles, and organic materials to prevent explosive reactions .
- Handling : Use non-reactive containers (e.g., glass or PTFE) and personal protective equipment (PPE) including gloves and goggles. Avoid contact with moisture due to hygroscopicity, which can alter hydration states .
- Safety : Classified as a UN 1455 oxidizer (PG 2). Neutralize spills with inert adsorbents like vermiculite .
Advanced: How can researchers characterize this compound’s purity and hydration state?
- Thermogravimetric Analysis (TGA) : Quantify hydration levels by measuring mass loss during controlled heating. For example, tetrahydrate transitions occur at ~100–140°C .
- X-ray Diffraction (XRD) : Differentiate between anhydrous and hydrated phases by comparing lattice parameters with reference data .
- Ion Chromatography (IC) : Use Method 6860 (EPA) with electrospray ionization mass spectrometry to quantify perchlorate ions and detect impurities .
Note : Discrepancies in hydration states (e.g., anhydrous vs. tetrahydrate) may arise from synthesis routes or storage conditions, necessitating multi-method validation .
Advanced: How does this compound’s solubility in organic solvents impact experimental design?
Calcium perchlorate exhibits unusual solubility profiles:
- Methanol : Higher solubility than in water, enabling its use in non-aqueous reaction media .
- Ethanol/DMF : Moderate solubility, useful for electrochemical studies or catalysis.
Methodology : Pre-saturate solvents with the salt to avoid unintended precipitation. Monitor conductivity to assess ion activity, particularly in hydrazine or dimethylformamide systems .
Advanced: What are the thermal decomposition pathways and implications for stability?
- Decomposition Temperature : Begins at ~270°C, releasing oxygen (O₂) and forming calcium chloride (CaCl₂) as a residue .
- Kinetic Studies : Use differential scanning calorimetry (DSC) to map exothermic peaks and identify safe operating thresholds.
- Safety : Decomposition can accelerate in presence of organic contaminants. Pre-purify reagents and conduct reactions in inert atmospheres .
Advanced: How does this compound interfere with organic compound detection in analytical workflows?
In studies like Mars soil analysis, calcium perchlorate reacts with tetramethylammonium hydroxide (TMAH), complicating organic detection via pyrolysis-GC/MS:
- Interference Mechanism : Perchlorate oxidizes organics, generating CO₂ and masking target compounds .
- Mitigation : Use internal standards (e.g., naphthalene-d8) and atomic absorption spectroscopy (AAS) to quantify perchlorate concentration before analysis. Adjust TMAH ratios to suppress side reactions .
Advanced: How can researchers resolve contradictions in reported hydration states of calcium perchlorate?
Discrepancies arise from synthesis and storage conditions:
- Anhydrous Form : Produced by dehydrating hydrates at >260°C under vacuum .
- Hydrated Forms : Tetrahydrate is common but hygroscopic, absorbing ambient moisture unless stored rigorously .
Resolution : Pair TGA with Karl Fischer titration to quantify water content. Cross-validate with XRD to confirm structural consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
